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Compound of Interest

Compound Name: Fadolmidine hydrochloride

CAS No.: 189353-32-0

Cat. No.: B042461 Get Quote

Abstract & Scope
This Application Note details a robust, reverse-phase High-Performance Liquid

Chromatography (RP-HPLC) protocol for the quantification of Fadolmidine hydrochloride
(MPV-2426) in Active Pharmaceutical Ingredients (API) and pharmaceutical formulations.

Fadolmidine is a potent

-adrenergic agonist utilized primarily for spinal analgesia.[1][2] Due to the presence of a basic
imidazole moiety and a phenolic hydroxyl group, the molecule presents specific
chromatographic challenges, including peak tailing and pH-dependent solubility.

This guide provides a self-validating methodology designed to meet ICH Q2(R1) standards,

emphasizing the "First Principles" of separation science to ensure reproducibility and accuracy.

Physicochemical Context & Method Strategy
Chemical Characteristics

Compound: Fadolmidine Hydrochloride[3]

Chemical Name: 3-(1H-imidazol-4-ylmethyl)-2,3-dihydro-1H-inden-5-ol hydrochloride

Molecular Formula:

Key Functional Groups:
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Imidazole Ring: Basic center (

). At neutral pH, it exists in equilibrium; at acidic pH (< 5.0), it is fully protonated.

Phenolic Hydroxyl: Weakly acidic (

).

Solubility: Soluble in water and methanol; sparingly soluble in non-polar solvents.

Method Development Logic
Why Phosphate Buffer pH 3.0? To achieve a sharp, symmetrical peak, the mobile phase pH

must control the ionization state of the imidazole ring. At pH 3.0, Fadolmidine is fully protonated

(

). This prevents secondary interactions with residual silanol groups on the silica support, which
are the primary cause of peak tailing for basic drugs.

Why C18 (ODS) Column? Despite its polarity, the indanol backbone provides sufficient

hydrophobicity for retention on a C18 stationary phase. A "Base-Deactivated" (end-capped)

column is selected to further minimize silanol interactions.

Experimental Protocol
Instrumentation & Reagents[4]

HPLC System: Agilent 1260 Infinity II or Waters Alliance e2695 (or equivalent) equipped with

a Photodiode Array (PDA) or UV-Vis detector.

Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or Thermo Hypersil GOLD

C18.

Reagents:

Acetonitrile (HPLC Grade)

Potassium Dihydrogen Phosphate (

)[4][5]
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Orthophosphoric Acid (85%)

Milli-Q Water (

)

Chromatographic Conditions
Parameter Setting Rationale

Mobile Phase A

20 mM

buffer, pH 3.0 (adjusted with

dilute phosphoric acid)

Controls ionization and

suppresses silanol activity.

Mobile Phase B Acetonitrile (ACN)

Provides elution strength and

lower backpressure than

methanol.

Elution Mode Isocratic: 85% A / 15% B

Ensures stable baseline and

consistent retention times for

QC.

Flow Rate 1.0 mL/min
Standard flow for 4.6 mm ID

columns.

Column Temp 30°C
Improves mass transfer and

retention time reproducibility.

Detection UV @ 220 nm

The imidazole and indanol

rings show strong absorption

here. (Secondary: 254 nm).

Injection Volume 10 µL
Standard loop size; adjust

based on concentration.

Run Time 10 - 12 minutes
Fadolmidine expected

retention: ~5-7 minutes.

Preparation of Solutions
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1. Buffer Preparation (pH 3.0): Dissolve 2.72 g of Potassium Dihydrogen Phosphate in 900 mL

of Milli-Q water. Adjust pH to 3.0

0.05 using 10% Orthophosphoric acid. Dilute to 1000 mL. Filter through a 0.45 µm nylon
membrane filter and degas.

2. Standard Stock Solution (1 mg/mL): Accurately weigh 25 mg of Fadolmidine HCl reference

standard into a 25 mL volumetric flask. Dissolve and dilute to volume with Mobile Phase.

3. Working Standard Solution (50 µg/mL): Pipette 2.5 mL of Stock Solution into a 50 mL

volumetric flask. Dilute to volume with Mobile Phase.

4. Sample Preparation (Tablets/Formulation): Weigh powder equivalent to 25 mg Fadolmidine.

Transfer to a 25 mL flask. Add 15 mL Mobile Phase, sonicate for 15 mins. Make up to volume.

Filter through 0.45 µm syringe filter. Dilute further to reach target concentration (50 µg/mL).

Analytical Workflow Visualization
The following diagram outlines the logical flow of the analytical procedure, ensuring all critical

control points (CCPs) are addressed.
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START: Method Setup

System Preparation
(Flush lines, Equilibrate Column)

System Suitability Test (SST)
Inject Standard (n=5)

Check SST Criteria:
RSD < 2.0%?
Tailing < 1.5?

Plates > 2000?

Sample Preparation
(Weigh, Dissolve, Filter)

Pass

Troubleshoot:
Check Pump, Leaks, Column Age

Fail
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Generate Report
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Caption: Step-by-step analytical workflow from system equilibration to final reporting, including

critical System Suitability decision gates.

Method Validation (Self-Validating System)
To ensure the method is "Self-Validating," every analysis must include a System Suitability Test

(SST).

System Suitability Criteria
Before analyzing samples, inject the Working Standard (50 µg/mL) five times. The system is

valid only if:

Precision: % RSD of peak areas

2.0%.[6]

Tailing Factor (

):

1.5 (Ideally

1.0 - 1.2).

Theoretical Plates (

):

.[1]

Linearity
Prepare a calibration curve ranging from 50% to 150% of the target concentration (e.g., 25,

37.5, 50, 62.5, 75 µg/mL).

Acceptance: Correlation coefficient (

)

0.999.[7]
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Accuracy (Recovery)
Spike placebo matrix with Fadolmidine standard at 80%, 100%, and 120% levels.

Acceptance: Mean recovery between 98.0% and 102.0%.

Troubleshooting Guide
Common issues encountered with imidazole-based compounds and their solutions.

Problem Detected

Peak Tailing > 1.5

Retention Time Drift

High Backpressure

Check Buffer pH
(Must be 3.0)

Equilibrate longer
Check Temp Control

Check Filters/Guard Column

Replace Column
(Silanol activity)

If persists

Click to download full resolution via product page

Caption: Decision tree for resolving common chromatographic anomalies during Fadolmidine

analysis.

Data Presentation
Table 1: Summary of Validation Parameters
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Parameter Criteria Typical Result

Linearity Range 25 - 75 µg/mL

LOD
S/N ratio

3
0.5 µg/mL

LOQ
S/N ratio

10
1.5 µg/mL

Precision (Intra-day)
RSD

2.0%
0.4%

Robustness
pH Change (

0.2)
Retention time shift < 2%
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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